molecular formula C21H18F3N5O B11060475 N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11060475
M. Wt: 413.4 g/mol
InChI Key: JBGXMMBYVDIZLJ-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine with 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions.

    Benzylation: The next step involves the introduction of the benzyl group. This can be done by reacting the intermediate with benzyl chloride in the presence of a base such as potassium carbonate.

    Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the intermediate with an appropriate amine, such as benzylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or trifluoromethyl phenyl positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown potential as a neuroprotective and anti-neuroinflammatory agent . It interacts with various biological targets, making it a candidate for the treatment of neurodegenerative diseases.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development, particularly in the areas of cancer and inflammatory diseases .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . These effects are mediated through its binding to key proteins involved in these pathways, such as ATF4 and NF-kB.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in crossing biological membranes and reaching its targets compared to similar compounds.

Properties

Molecular Formula

C21H18F3N5O

Molecular Weight

413.4 g/mol

IUPAC Name

N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H18F3N5O/c1-13-17(19(30)25-11-14-5-3-2-4-6-14)18(29-20(28-13)26-12-27-29)15-7-9-16(10-8-15)21(22,23)24/h2-10,12,18H,11H2,1H3,(H,25,30)(H,26,27,28)

InChI Key

JBGXMMBYVDIZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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